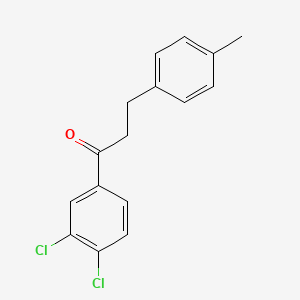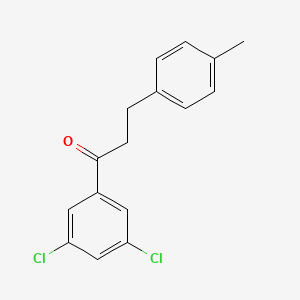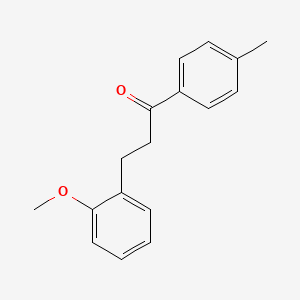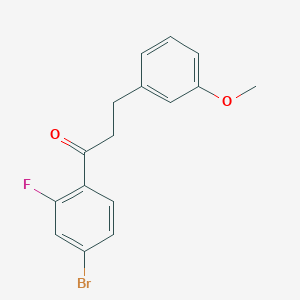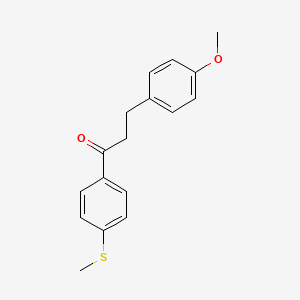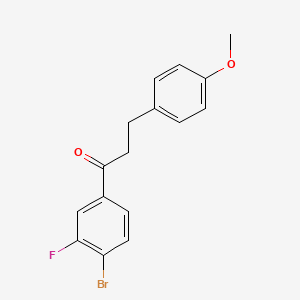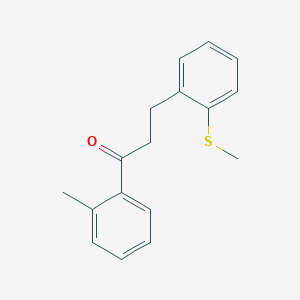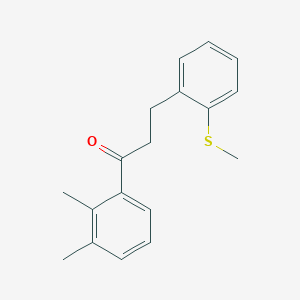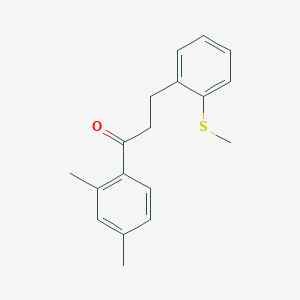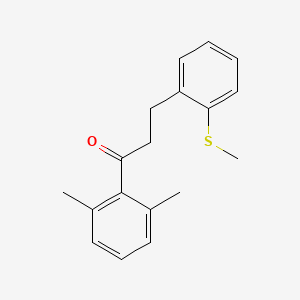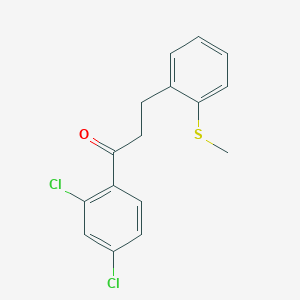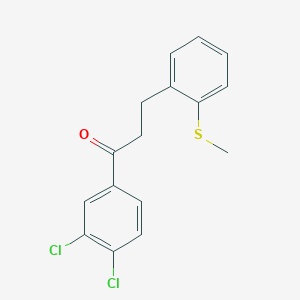
3-(2,5-Dimethylphenyl)-2'-methylpropiophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(2,5-Dimethylphenyl)-2’-methylpropiophenone” is a complex organic molecule. Based on its name, it likely contains a propiophenone group, which is a functional group consisting of a ketone attached to a phenyl group and a methyl group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as “N-2,5-Dimethylphenylthioureido Acid Derivatives” have been synthesized for antimicrobial research .Applications De Recherche Scientifique
1. Palladium-Catalyzed Arylation
Palladium-catalyzed reactions involving compounds related to 3-(2,5-Dimethylphenyl)-2'-methylpropiophenone have been studied for their unique multi-arylation capabilities. These reactions involve successive C-C and C-H bond cleavages, leading to the formation of complex organic structures (Wakui et al., 2004).
2. Photochemistry and Photorelease Studies
Research has focused on the photorelease properties of related compounds, such as 2,5-dimethylphenacyl chloride, which undergoes specific transformations under light exposure. This has implications for understanding the behavior of similar chemical structures under photolytic conditions (Pelliccioli et al., 2001).
3. Rhodium-Mediated C–C Bond Activation
Studies have been conducted on the reaction of 2-(2′,6′-dimethylphenylazo)-4-methylphenol with rhodium, leading to the elimination or migration of alkyl groups. This research offers insights into the mechanisms of C–C bond activation in compounds related to 3-(2,5-Dimethylphenyl)-2'-methylpropiophenone (Baksi et al., 2007).
4. Protective Groups in Organic Synthesis
2,5-Dimethylphenacyl esters, similar to 3-(2,5-Dimethylphenyl)-2'-methylpropiophenone, have been used as photoremovable protecting groups for carboxylic acids. Their efficiency in chemical synthesis demonstrates the utility of such compounds in preparative organic chemistry (Zabadal et al., 2001).
5. Electrochemical Studies
Research into the electrochemical properties of related compounds, such as α-bromopropiophenone, provides insights into the reductive behavior of 3-(2,5-Dimethylphenyl)-2'-methylpropiophenone under similar conditions (Barba et al., 1985).
6. Polymer Science Applications
Studies on the oxidative coupling of related compounds, such as 2,6-dimethylphenol, have led to the development of new polymeric materials with applications in various fields (Fukuhara et al., 2004).
7. Computational and Molecular Studies
Computational studies on similar compounds have provided insights into the molecular structure, spectroscopy, and potential applications in areas like antitumor agents (Karakurt et al., 2016).
8. Biological Applications
Research has identified compounds like 2,5-dimethyl 1,4-benzoquinone, related to 3-(2,5-Dimethylphenyl)-2'-methylpropiophenone, in defensive secretions of certain species, indicating potential biological applications (Eisner et al., 1977).
9. Allosteric Modifiers in Hemoglobin
Studies on allosteric modifiers, including those related to 3-(2,5-Dimethylphenyl)-2'-methylpropiophenone, have revealed potential applications in clinical and biological areas such as oxygen transport and ischemia (Randad et al., 1991).
Orientations Futures
Propriétés
IUPAC Name |
3-(2,5-dimethylphenyl)-1-(2-methylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O/c1-13-8-9-14(2)16(12-13)10-11-18(19)17-7-5-4-6-15(17)3/h4-9,12H,10-11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNQZTCNUMLJQEZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CCC(=O)C2=CC=CC=C2C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10644717 |
Source


|
| Record name | 3-(2,5-Dimethylphenyl)-1-(2-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10644717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,5-Dimethylphenyl)-2'-methylpropiophenone | |
CAS RN |
898794-74-6 |
Source


|
| Record name | 3-(2,5-Dimethylphenyl)-1-(2-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10644717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

